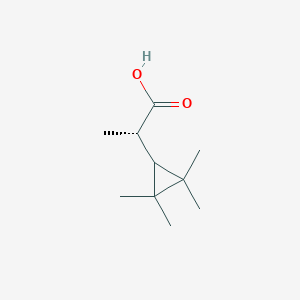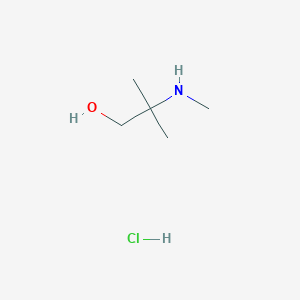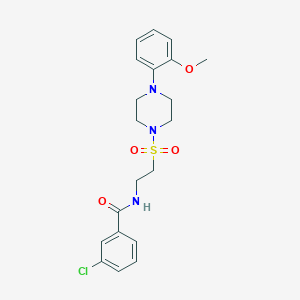
(2S)-2-(2,2,3,3-Tetramethylcyclopropyl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-(2,2,3,3-Tetramethylcyclopropyl)propanoic acid, also known as TMCPAA, is a cyclopropyl-containing amino acid that has gained attention in the scientific community due to its potential applications in drug development and as a building block in organic synthesis.
Wirkmechanismus
The mechanism of action of (2S)-2-(2,2,3,3-Tetramethylcyclopropyl)propanoic acid is not fully understood, but it is believed to act as a modulator of GABA(A) receptors, which are involved in the regulation of neurotransmitter release and neuronal excitability. (2S)-2-(2,2,3,3-Tetramethylcyclopropyl)propanoic acid has been shown to enhance the activity of GABA(A) receptors in a concentration-dependent manner, resulting in increased inhibitory neurotransmission.
Biochemical and Physiological Effects:
(2S)-2-(2,2,3,3-Tetramethylcyclopropyl)propanoic acid has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that (2S)-2-(2,2,3,3-Tetramethylcyclopropyl)propanoic acid can enhance the activity of GABA(A) receptors, resulting in increased inhibitory neurotransmission. In vivo studies have shown that (2S)-2-(2,2,3,3-Tetramethylcyclopropyl)propanoic acid can induce sedation and anticonvulsant effects, and may have potential as a treatment for anxiety and sleep disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of (2S)-2-(2,2,3,3-Tetramethylcyclopropyl)propanoic acid is its chiral nature, which makes it a useful building block in the synthesis of chiral compounds. Additionally, (2S)-2-(2,2,3,3-Tetramethylcyclopropyl)propanoic acid has been shown to have low toxicity and good pharmacokinetic properties. However, one limitation of (2S)-2-(2,2,3,3-Tetramethylcyclopropyl)propanoic acid is its high cost and limited availability, which can make it difficult to use in large-scale experiments.
Zukünftige Richtungen
There are several potential future directions for research on (2S)-2-(2,2,3,3-Tetramethylcyclopropyl)propanoic acid. One area of interest is the development of (2S)-2-(2,2,3,3-Tetramethylcyclopropyl)propanoic acid-based ligands for GABA(A) receptors, which could have potential as novel therapeutics for anxiety and sleep disorders. Another area of interest is the synthesis of cyclopropyl-containing peptides using (2S)-2-(2,2,3,3-Tetramethylcyclopropyl)propanoic acid as a precursor, which could have potential as novel drugs or drug leads. Finally, further optimization of the synthesis method for (2S)-2-(2,2,3,3-Tetramethylcyclopropyl)propanoic acid could lead to increased yields and reduced costs, making it more accessible for use in large-scale experiments.
Synthesemethoden
(2S)-2-(2,2,3,3-Tetramethylcyclopropyl)propanoic acid can be synthesized using various methods, including the reaction of 2,2,3,3-tetramethylcyclopropylmethylamine with acrylonitrile followed by hydrolysis, or by the reaction of 2,2,3,3-tetramethylcyclopropylmethylamine with acryloyl chloride followed by reduction. The yield and purity of the product can be improved by modifying the reaction conditions.
Wissenschaftliche Forschungsanwendungen
(2S)-2-(2,2,3,3-Tetramethylcyclopropyl)propanoic acid has been used in scientific research as a chiral building block in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and natural products. It has also been studied for its potential as a ligand in asymmetric catalysis and as a precursor for the synthesis of cyclopropyl-containing peptides.
Eigenschaften
IUPAC Name |
(2S)-2-(2,2,3,3-tetramethylcyclopropyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-6(8(11)12)7-9(2,3)10(7,4)5/h6-7H,1-5H3,(H,11,12)/t6-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSXGTJUVOIKJBV-LURJTMIESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C(C1(C)C)(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1C(C1(C)C)(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-(2,2,3,3-Tetramethylcyclopropyl)propanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)(4-methoxyphenyl)amino)-N-(p-tolyl)acetamide](/img/structure/B2801840.png)
![7-phenyl-3-(m-tolyl)-2-((4-vinylbenzyl)thio)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2801841.png)

![1-[4-[(3-Methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2801843.png)

![1-(4-tert-butylphenyl)-8-ethoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2801848.png)

![2-(2-fluorophenyl)-3-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2801850.png)
![2-chloro-N-{[(2S,4S)-4-methoxy-1-methylpyrrolidin-2-yl]methyl}-N-methylpyridine-4-carboxamide](/img/structure/B2801851.png)
![3-[3-(sec-butylamino)-3-oxopropyl]-N-(4-chlorophenyl)piperidine-1-carboxamide](/img/structure/B2801852.png)

![methyl 2-(2-((3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2801858.png)

![N-(2,4-dimethylphenyl)-2-{[6-(3,5-dimethylpiperidin-1-yl)pyrimidin-4-yl]thio}acetamide](/img/structure/B2801861.png)